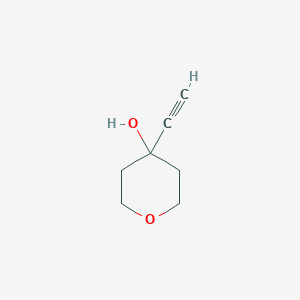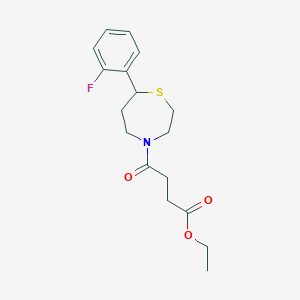
Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate” is a complex organic molecule. It contains a thiazepane ring (a seven-membered ring with one sulfur atom), a fluorophenyl group (a phenyl ring with a fluorine atom), and an ester group (derived from carboxylic acids and alcohols). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, the introduction of the fluorophenyl group, and the formation of the ester group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and intermolecular forces, and its reactivity would be determined by the presence of reactive functional groups .科学的研究の応用
Chemical Synthesis and Modifications Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate and related compounds are key intermediates in the manufacture of various materials, including pharmaceuticals and polymers. For instance, 2-Fluoro-4-bromobiphenyl, a structurally related compound, has been identified as a crucial intermediate for the production of anti-inflammatory and analgesic materials. The development of practical, pilot-scale synthesis methods for such compounds is an area of ongoing research, focusing on cost-effectiveness and safety in large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Toxicological Studies Although specific studies directly related to this compound were not found, compounds with similar structures have been studied extensively to understand their toxicological profiles. For example, ethyl tertiary-butyl ether, used in gasoline, has been analyzed for its human exposure, metabolism, and potential health effects. Inhalation is the primary exposure route, with studies detailing the metabolic pathways and potential effects on organs like the kidneys and liver (Mcgregor, 2007).
Environmental Impact and Degradation Compounds structurally related to this compound have been the subject of environmental studies, particularly concerning their degradation and impact on ecosystems. For example, the fate of fuel oxygenates like methyl tert-butyl ether in the subsurface is governed by their degradability under various redox conditions. Microcosm studies and pure culture studies offer insights into the biodegradability and potential accumulation of such compounds in the environment (Schmidt, Schirmer, Weiss, & Haderlein, 2004).
Analytical Techniques and Biomarkers Research has also focused on developing and improving analytical techniques for detecting and quantifying related compounds in various biological matrices. For instance, the quantification of ethyl glucuronide in hair has emerged as a reliable biomarker for assessing long-term alcohol consumption habits. This area of research is critical for both clinical diagnostics and forensic investigations (Crunelle et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 4-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c1-2-22-17(21)8-7-16(20)19-10-9-15(23-12-11-19)13-5-3-4-6-14(13)18/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEGGKIQPNACAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(SCC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


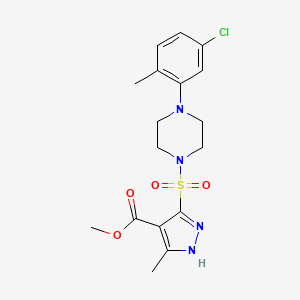
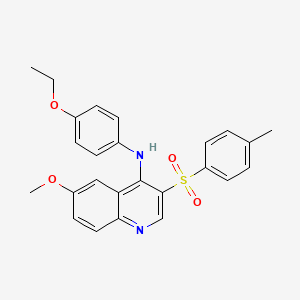
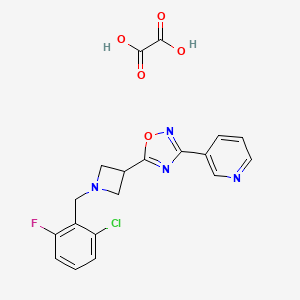
![methyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2468554.png)
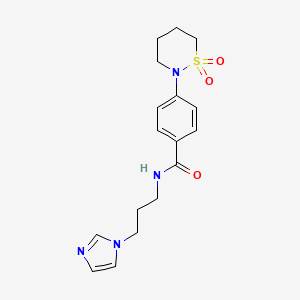
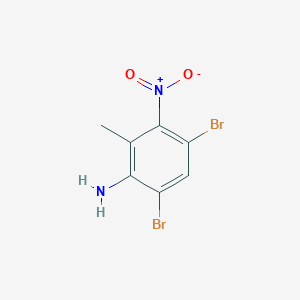
![2-(2,4-Dichlorophenoxy)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2468559.png)
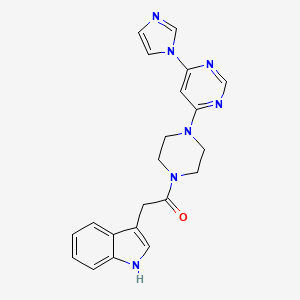
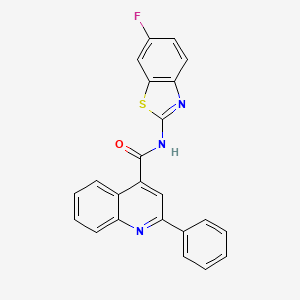

![8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2468564.png)

